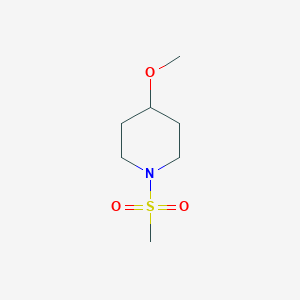
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. This leads to the accumulation of acetylcholine in the synapses, which enhances the neurotransmission and improves cognitive function. 2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has been shown to have minimal toxicity and adverse effects in animal studies, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase and butyrylcholinesterase. It also exhibits minimal toxicity and adverse effects, making it a safe and reliable tool for scientific research. However, 2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential applications.
Orientations Futures
Future research on 2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid could focus on identifying its potential as a therapeutic agent for Alzheimer's disease and other neurological disorders. Studies could also investigate its potential as a tool for understanding the mechanisms of acetylcholine signaling in the nervous system. Further optimization of the synthesis method could improve the yield and purity of 2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, making it more accessible for scientific research.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O5/c1-18-7-4-3-6(5-8(7)19-2)10(17,9(15)16)11(12,13)14/h3-5,17H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBRUFKKOOGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)(C(F)(F)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298124.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 4-methyl-3-nitrobenzoate](/img/structure/B4298129.png)

![ethyl [5-({3-phenyl-3-[(trifluoroacetyl)amino]propanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4298146.png)
![8-[2-(1-adamantyloxy)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4298148.png)
![2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4298155.png)
![4-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4298162.png)
![2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B4298179.png)
![3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(2-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298185.png)
![5-[4-(heptyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4298190.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B4298192.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]nicotinamide](/img/structure/B4298193.png)

